3-Chloro-2-iodobenzoic Acid: A Comprehensive Technical Guide
3-Chloro-2-iodobenzoic Acid: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 3-chloro-2-iodobenzoic acid, covering its synthesis, chemical and physical properties, and potential applications in medicinal chemistry. The information is intended for professionals in the fields of chemical research and drug development.
Core Properties
3-Chloro-2-iodobenzoic acid is a halogenated aromatic carboxylic acid. Its structure, featuring both a chlorine and an iodine atom on the benzoic acid backbone, makes it a potentially valuable building block in organic synthesis, particularly for the development of novel pharmaceutical compounds.
Physicochemical Data
A summary of the key quantitative data for 3-chloro-2-iodobenzoic acid is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₇H₄ClIO₂ | [1] |
| Molecular Weight | 282.46 g/mol | |
| CAS Number | 123278-03-5 | |
| Density | 2.077 g/cm³ | |
| Boiling Point | 360.5 °C at 760 mmHg | |
| Flash Point | 171.8 °C |
Synthesis of 3-Chloro-2-iodobenzoic Acid
The proposed synthesis starts from the commercially available precursor, 2-amino-3-chlorobenzoic acid. The synthesis can be broken down into two main conceptual stages: diazotization of the amino group followed by the introduction of iodine.
Logical Workflow for the Proposed Synthesis
Caption: Proposed two-step synthesis of 3-chloro-2-iodobenzoic acid.
Detailed Experimental Protocol (Proposed)
This protocol is based on analogous Sandmeyer reactions for the synthesis of similar iodinated benzoic acids.[3]
Step 1: Diazotization of 2-Amino-3-chlorobenzoic Acid
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Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 2-amino-3-chlorobenzoic acid (1.0 equivalent) in a mixture of water and concentrated hydrochloric acid.
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Cooling: Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
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Nitrite Addition: Prepare a solution of sodium nitrite (1.0-1.2 equivalents) in cold water. Add this solution dropwise to the cooled suspension of the amino acid, ensuring the temperature is maintained below 5 °C. The addition should be slow to control the exothermic reaction.
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Monitoring: The completion of the diazotization can be monitored by testing for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess nitrous acid).[4]
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Intermediate Formation: The resulting solution contains the in situ generated 3-chloro-2-carboxybenzenediazonium chloride, which is kept cold for the subsequent step.
Step 2: Sandmeyer Reaction with Potassium Iodide
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Iodide Solution: In a separate beaker, prepare a solution of potassium iodide (1.5-2.0 equivalents) in water.
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Reaction: Slowly add the cold diazonium salt solution from Step 1 to the potassium iodide solution with continuous stirring. The addition may cause effervescence (liberation of nitrogen gas) and the formation of a precipitate.[3]
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Warming: After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat it (e.g., in a 40-50 °C water bath) until the evolution of nitrogen ceases.
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Work-up:
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Cool the reaction mixture to room temperature.
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If a precipitate has formed, collect it by vacuum filtration.
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Wash the crude product with cold water.
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To remove any unreacted iodine, the crude product can be washed with a dilute solution of sodium thiosulfate.
-
-
Purification: The crude 3-chloro-2-iodobenzoic acid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid/water.
Spectral Properties (Predicted)
¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region (typically between 7.0 and 8.5 ppm), corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the positions of the chloro, iodo, and carboxylic acid groups.
¹³C NMR: The carbon NMR spectrum will display seven distinct signals: six for the aromatic carbons and one for the carboxylic acid carbon (typically downfield, around 165-175 ppm). The carbon atoms attached to the halogens will show characteristic chemical shifts.
FT-IR: The infrared spectrum is expected to exhibit characteristic absorption bands for:
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O-H stretching of the carboxylic acid (a broad band in the region of 2500-3300 cm⁻¹).
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C=O stretching of the carboxylic acid (a strong band around 1700 cm⁻¹).
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C-Cl stretching (typically in the fingerprint region).
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C-I stretching (also in the fingerprint region, at lower wavenumbers).
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Aromatic C-H and C=C stretching and bending vibrations.
Applications in Drug Development and Medicinal Chemistry
While specific examples of drugs containing the 3-chloro-2-iodobenzoic acid moiety are not prominent in the literature, halogenated benzoic acids, in general, are important building blocks in medicinal chemistry.[7] The presence and position of halogen atoms can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, including:
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Lipophilicity: Halogens can increase the lipophilicity of a molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile.
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Metabolic Stability: The introduction of halogens can block sites of metabolism, thereby increasing the half-life of a drug.
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Binding Interactions: Halogen atoms can participate in halogen bonding, a type of non-covalent interaction that can enhance the binding affinity of a ligand to its target protein.
Given its structure, 3-chloro-2-iodobenzoic acid could serve as a versatile starting material for the synthesis of a variety of complex organic molecules with potential biological activity.[8] The carboxylic acid group provides a handle for further functionalization, while the halogen atoms can be exploited in cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds.
Signaling Pathways
There is currently no information available in the scientific literature that directly links 3-chloro-2-iodobenzoic acid to any specific signaling pathways. Research into the biological activities of this compound is required to elucidate any potential interactions with cellular signaling cascades.
Conclusion
3-Chloro-2-iodobenzoic acid is a halogenated aromatic compound with potential as a synthetic intermediate in various chemical applications, including drug discovery. While detailed experimental data is limited, its synthesis can be reasonably proposed via a Sandmeyer reaction. Further research is needed to fully characterize its properties and explore its potential biological activities and applications.
References
- 1. PubChemLite - 3-chloro-2-iodobenzoic acid (C7H4ClIO2) [pubchemlite.lcsb.uni.lu]
- 2. Sandmeyer Reaction [organic-chemistry.org]
- 3. texiumchem.com [texiumchem.com]
- 4. benchchem.com [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. 2-Chlorobenzoic acid(118-91-2) 13C NMR spectrum [chemicalbook.com]
- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
